molecular formula C11H13ClN2 B3058756 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole CAS No. 915924-16-2

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole

Cat. No.: B3058756
CAS No.: 915924-16-2
M. Wt: 208.69 g/mol
InChI Key: ASXYWWHYKCRPAK-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 6,7-dimethyl-1H-benzimidazole.

    Chlorination: The introduction of the chloroethyl group is achieved through a nucleophilic substitution reaction. This involves reacting 6,7-dimethyl-1H-benzimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the chloroethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzimidazoles.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA.

    Biological Research: The compound is used to investigate the mechanisms of action of benzimidazole derivatives.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole involves its interaction with cellular components:

    DNA Interaction: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication.

    Molecular Targets: The primary targets are the nucleophilic sites on DNA bases.

    Pathways Involved: The compound can induce apoptosis through DNA damage and activation of cellular repair mechanisms.

Comparison with Similar Compounds

    2-Chloroethanol: A simpler compound with a chloroethyl group, used in various chemical reactions.

    Mustard Gas (Bis(2-chloroethyl) sulfide): A related compound with similar alkylating properties but higher toxicity.

Uniqueness:

    Structural Features: The presence of the benzimidazole ring in 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole provides unique reactivity and potential biological activity.

    Applications: While similar compounds like mustard gas are primarily known for their toxic effects, this compound is explored for therapeutic applications.

Properties

IUPAC Name

2-(2-chloroethyl)-4,5-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXYWWHYKCRPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650845
Record name 2-(2-Chloroethyl)-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-16-2
Record name 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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